B1576320 ISAMP

ISAMP

Cat. No.: B1576320
Attention: For research use only. Not for human or veterinary use.
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Description

ISAMP (Ixodes scapularis Anti-Microbial Peptide) is a 5.3 kDa linear antimicrobial peptide isolated from the saliva of the black-legged tick, Ixodes scapularis, a primary vector for Lyme disease . It was purified using sequential methods, including ultrafiltration, gel filtration, and reverse-phase high-performance liquid chromatography (RP-HPLC) . The peptide’s amino acid sequence, determined via Edman degradation, is PDxGxPxxVKAGRxPxxSI, and it lacks conserved structural domains or cysteine residues, distinguishing it from cysteine-rich AMPs like hebraein .

Key Features of this compound:

  • Molecular Weight: 5.3 kDa (confirmed by MALDI/TOF-MS) .
  • Expression: Predominantly expressed in hemocytes, fat body, and salivary glands; absent in the midgut .
  • Function: Exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria . Notably, its expression is upregulated in Borrelia burgdorferi-infected ticks, suggesting a role in pathogen defense .

Properties

bioactivity

Gram+ & Gram-,

sequence

PDPGQPWQVKAGRPPCYSIPCRKHDECRVGSCSRCNNGLWGDRTCR

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

ISAMP belongs to a unique family of tick-derived antimicrobial peptides but differs structurally and functionally from other known compounds. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of this compound with Hebraein

Feature This compound Hebraein References
Source Ixodes scapularis (saliva) Hyalomma dromedarii (hemolymph)
Molecular Weight 5.3 kDa ~4 kDa (varies by isoform)
Cysteine Residues None (linear structure) 6 (forms disulfide bonds)
Structural Type Linear peptide Cysteine-rich defensin
Antimicrobial Activity Broad-spectrum (Gram+/Gram-) Primarily Gram-positive bacteria
Hemolytic Activity Low Moderate to high
Expression Regulation Upregulated during B. burgdorferi infection Constitutively expressed

Key Contrasts:

Structural Divergence :

  • This compound lacks cysteine residues, resulting in a linear conformation, whereas hebraein’s disulfide bonds stabilize a compact, rigid structure . This structural difference may influence their mechanisms of bacterial membrane disruption.

Functional Specificity :

  • This compound’s activity against both Gram-positive and Gram-negative bacteria contrasts with hebraein’s narrower spectrum . This broad efficacy positions this compound as a versatile candidate for antimicrobial applications.

Regulatory Response :

  • This compound is induced during B. burgdorferi infection, implicating it in tick-pathogen interactions . In contrast, hebraein is constitutively expressed, suggesting a baseline immune role unrelated to pathogen challenge .

Safety and Applicability :

  • This compound’s low hemolytic activity reduces toxicity risks in mammalian systems compared to hebraein, which exhibits moderate hemolysis .

Comparison with Other Tick Salivary Proteins:

While this compound shares tissue-specific expression (e.g., salivary glands) with other tick proteins like Salp20 (complement inhibitor) and Penthalaris (Kunitz-type inhibitor), its primary role as an antimicrobial peptide distinguishes it from these immune-modulatory molecules .

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